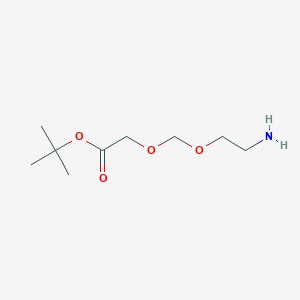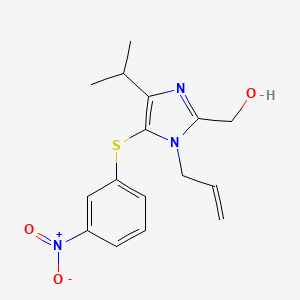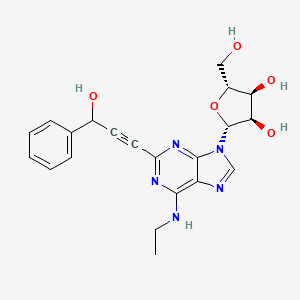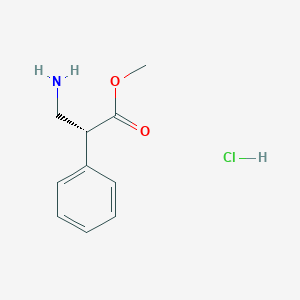
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes chloro, fluoro, and nitro substituents on a quinazoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Nitration: Introduction of the nitro group onto the quinazoline ring.
Halogenation: Introduction of chloro and fluoro substituents on the phenyl ring.
Amination: Formation of the amine group at the 4-position of the quinazoline ring.
The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize yield. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a kinase inhibitor in cancer therapy.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, leading to the disruption of cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gefitinib: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.
Erlotinib: N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
Lapatinib: N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-[[2-(methylsulfonyl)ethyl]amino]methyl]-4-quinazolinamine.
Uniqueness
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine is unique due to its specific combination of chloro, fluoro, and nitro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C14H7ClF2N4O2 |
|---|---|
Molekulargewicht |
336.68 g/mol |
IUPAC-Name |
N-(3-chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine |
InChI |
InChI=1S/C14H7ClF2N4O2/c15-9-5-7(1-3-10(9)16)20-14-8-2-4-11(17)13(21(22)23)12(8)18-6-19-14/h1-6H,(H,18,19,20) |
InChI-Schlüssel |
XFNAFXIABOVZSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=C2C=CC(=C3[N+](=O)[O-])F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-bis[(1R)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15219138.png)

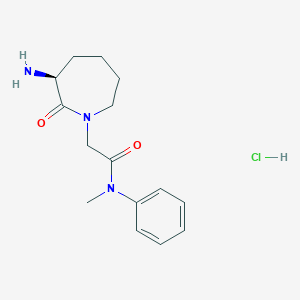
![tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15219152.png)
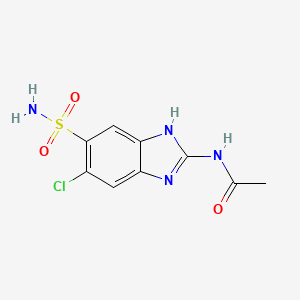
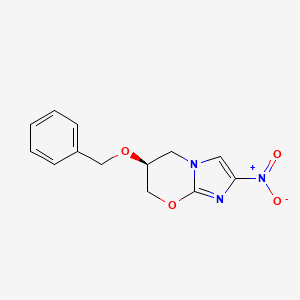


![2,4-Dioxo-3-oxabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B15219187.png)
